molecular formula C8H7N3O3 B2428040 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid CAS No. 639475-09-5

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid

Cat. No.: B2428040
CAS No.: 639475-09-5
M. Wt: 193.162
InChI Key: PDUXROJIRWXTKQ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and materials science. The compound features a benzotriazole moiety attached to an acetic acid group, which imparts unique chemical properties and reactivity.

Properties

IUPAC Name

2-(benzotriazol-1-yloxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUXROJIRWXTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid typically involves the reaction of benzotriazole with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the benzotriazole moiety. The general reaction scheme is as follows:

  • Dissolve benzotriazole in a suitable solvent such as dimethylformamide (DMF).
  • Add chloroacetic acid to the solution.
  • Introduce a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution.
  • Stir the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours.
  • After completion, the product is isolated by filtration, washed, and purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzotriazole moiety to amine derivatives.

    Substitution: The benzotriazole group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various benzotriazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activities, making it a valuable entity in drug development. Its derivatives have been synthesized and evaluated for various pharmacological properties:

  • Antimicrobial Activity : Derivatives of benzotriazole, including 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid, have shown promising antibacterial and antifungal activities. For instance, studies have reported that benzotriazole derivatives possess activity against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve the disruption of microbial cell walls or interference with metabolic pathways.
  • Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated anti-inflammatory properties and analgesic effects in various models. For example, compounds synthesized from benzotriazole scaffolds have been shown to reduce inflammation in animal models .
  • Anticancer Properties : Research indicates that certain benzotriazole derivatives exhibit cytotoxic effects against cancer cell lines. The ability to inhibit cancer cell proliferation makes these compounds candidates for further development in oncology .

Table 1: Biological Activities of Benzotriazole Derivatives

Activity TypeExample CompoundsTarget Organisms/CellsReference
AntibacterialN-acyl-1H-benzotriazolesStaphylococcus aureus
Antifungal5,6-dimethyl-1H-benzotriazoleCandida albicans
Anti-inflammatoryChlorosubstituted derivativesInflammatory models
AnticancerVarious benzotriazole derivativesCancer cell lines

Corrosion Inhibition

Benzotriazole compounds are widely recognized for their effectiveness as corrosion inhibitors. The mechanism involves the formation of a protective layer on metal surfaces, which prevents oxidation and degradation:

  • Metal Protection : Studies have shown that this compound can significantly reduce the corrosion rate of metals such as copper and aluminum when applied in aqueous environments. This property is particularly beneficial in industries where metal components are exposed to harsh conditions .

Table 2: Corrosion Inhibition Performance

Metal TypeCorrosion Rate Reduction (%)Concentration (mg/L)Reference
Copper85%500
Aluminum75%300

Analytical Chemistry

In analytical applications, benzotriazole derivatives are utilized for their ability to form complexes with various metal ions:

  • Metal Ion Detection : The compound has been employed in the analytical determination of silver ions through complexation methods. This application is crucial in environmental monitoring and quality control processes .

Case Studies

Several studies illustrate the versatility of this compound:

  • Antimicrobial Study : A study conducted by Singh et al. synthesized several N-substituted derivatives and evaluated their antimicrobial activity. The findings revealed that specific derivatives exhibited significant inhibitory effects against a range of pathogens, highlighting the potential for developing new antimicrobial agents .
  • Corrosion Inhibition Research : Research on the corrosion inhibition capabilities of benzotriazole derivatives demonstrated effective protection against corrosion in various environments. The study outlined the synthesis process and tested different concentrations to determine optimal performance .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid involves its interaction with molecular targets through its benzotriazole moiety. The benzotriazole group can form hydrogen bonds, π-π stacking interactions, and coordinate with metal ions. These interactions enable the compound to modulate enzyme activity, inhibit microbial growth, and stabilize materials against degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid is unique due to its combination of the benzotriazole moiety and the acetic acid group, which imparts distinct reactivity and applications. Its ability to undergo diverse chemical reactions and form coordination complexes makes it valuable in various fields of research and industry .

Biological Activity

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid is a compound belonging to the benzotriazole family, which is known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by various studies and case analyses.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 195.16 g/mol
  • Melting Point : 170.5 - 171.5 °C
  • Purity : ≥95% .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of benzotriazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased efficacy .

Compound Target Bacteria Activity (MIC)
Compound AE. coli15 µg/mL
Compound BB. subtilis10 µg/mL
Compound CPseudomonas spp.20 µg/mL

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been extensively studied. For example, certain derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 25 µg/mL against Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups has been found to enhance antifungal activity significantly .

Compound Target Fungus Activity (MIC)
Compound DC. albicans12.5 µg/mL
Compound EA. niger25 µg/mL

Anticancer Activity

Recent research indicates that benzotriazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Study on Antimicrobial Efficacy

A study published in Pharmaceutical Biology evaluated the antimicrobial effects of benzotriazole derivatives against a panel of pathogens. The results indicated that specific substitutions on the benzotriazole ring significantly enhanced antibacterial activity compared to standard antibiotics .

Study on Antifungal Properties

Research conducted by Pagliero et al. highlighted the antifungal efficacy of benzotriazole derivatives against Candida species. The study demonstrated that certain compounds exhibited potent activity at low concentrations, suggesting their potential as therapeutic agents in treating fungal infections .

Q & A

Q. What are the common synthetic routes for 2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or 1,3-dipolar cycloaddition. For example, 2-chloroacetic acid derivatives can react with benzotriazole under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Continuous-flow systems have been reported to enhance reaction efficiency and sustainability by improving mixing and heat transfer, achieving yields >85% . Batch methods may require longer reaction times (12–24 hours) and higher equivalents of reagents . Key variables include pH (optimized at 8–10), solvent polarity (DMF or acetonitrile preferred), and temperature (60–80°C).

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in triazole ring formation (e.g., distinguishing 1,2,3- vs. 1,2,4-triazole isomers via proton shifts at δ 7.8–8.2 ppm) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures to validate bond angles and hydrogen-bonding networks, critical for understanding metal-binding behavior .
  • HPLC-PDA : Purity analysis (>95%) using C18 columns with mobile phases like water/acetonitrile (0.1% TFA) .

Q. What are the primary research applications of this compound in academia?

  • Metal Ion Binding : Forms stable complexes with Zn²⁺, Cu²⁺, and Fe³⁺, enabling studies on metalloprotein interactions and enzyme inhibition mechanisms (e.g., monitoring chelation via UV-Vis spectroscopy at λ = 250–300 nm) .
  • Peptidomimetics : Serves as a scaffold for combinatorial libraries via selective triazole modification, aiding in drug discovery .
  • Click Chemistry : Used in bioconjugation (e.g., BTTAA analogs for Cu-catalyzed azide-alkyne cycloaddition) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during triazole ring formation?

Regioselectivity is influenced by steric and electronic factors. For 1,2,3-triazoles, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-disubstituted products, while ruthenium catalysts yield 1,5-isomers. Substituent positioning on the benzotriazole ring (e.g., electron-withdrawing groups at C4) can shift selectivity by ~20% in mixed solvent systems (THF/H₂O) . Advanced strategies include computational pre-screening (DFT calculations for transition-state energies) .

Q. What challenges arise in crystallographic analysis of metal complexes involving this compound?

  • Disorder in Crystal Lattices : Flexible acetic acid side chains may cause unresolved electron density, requiring high-resolution data (<1.0 Å) and TWINABS for correction .
  • Polymorphism : Solvent choice (e.g., ethanol vs. DMSO) can lead to varied packing motifs, necessitating PXRD to confirm phase purity .
  • Metal Coordination Geometry : SHELXL refinement must account for distorted octahedral vs. tetrahedral geometries, validated via bond valence sum (BVS) analysis .

Q. How should contradictory data on reaction yields be addressed?

Discrepancies often stem from unaccounted variables:

  • Oxygen Sensitivity : Copper-mediated reactions require inert atmospheres; exposure to air can reduce yields by 15–30% .
  • Catalyst Loading : Optimal Cu(I) concentrations range from 5–10 mol%; excess catalyst promotes side reactions .
  • Scale Effects : Microscale (1 mmol) vs. bulk (100 mmol) syntheses may show variance due to heat dissipation inefficiencies .

Q. What computational tools are used to predict binding affinities with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulates interactions with metalloenzyme active sites (e.g., carbonic anhydrase), with scoring functions weighted for metal-ligand bond distances .
  • MD Simulations (GROMACS) : Assesses stability of protein-ligand complexes in aqueous environments (RMSD <2.0 Å over 100 ns trajectories) .
  • DFT (Gaussian 09) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity in metal chelation .

Q. What factors influence the compound’s stability during storage?

  • Light Sensitivity : UV exposure degrades the triazole ring; store in amber vials at 4°C .
  • Moisture : Hydrolysis of the acetic acid ester moiety occurs at >60% humidity; lyophilization extends shelf life .
  • pH in Solution : Buffers (pH 7.4 PBS) prevent deprotonation of the triazole N-H group, reducing aggregation .

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